molecular formula C23H21N3O4 B11389987 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389987
M. Wt: 403.4 g/mol
InChI Key: BCRMRAJXYAPURQ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with a substituted chromene-carboxamide moiety (5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide). The pyrazolone ring system is known for its pharmacological relevance, including anti-inflammatory and analgesic properties, while the chromene scaffold (structurally related to coumarins) is associated with fluorescence, antimicrobial, and antioxidant activities . The conjugation of these units likely enhances its bioactivity and physicochemical stability.

Key structural features:

  • Pyrazolone core: Features a 1,5-dimethyl substitution and a phenyl group at position 2, which sterically stabilizes the ring and modulates electronic properties .
  • The 4-oxo group contributes to hydrogen-bonding interactions .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-13-10-14(2)20-17(27)12-19(30-18(20)11-13)22(28)24-21-15(3)25(4)26(23(21)29)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,28)

InChI Key

BCRMRAJXYAPURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in the pyrazole/chromene substituents or alternative heterocyclic systems (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Melting Point (°C) Notable Properties Reference
Target Compound 1,5-dimethyl (pyrazole); 5,7-dimethyl (chromene) 375.38 (calculated) Not reported Predicted enhanced solubility and bioactivity due to chromene-methyl groups
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide 2-oxo chromene (no methyl groups) 375.38 Not reported Lower hydrophobicity; reduced fluorescence intensity compared to methylated chromenes
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Methylsulfanyl-phenyl acetamide 367.45 Not reported Higher crystallinity; sulfur atom enhances π-stacking interactions
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, and phenyl groups 403.1 133–135 Moderate yield (68%); strong intermolecular hydrogen bonding
2-(2-Chloroacetamido)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene-carboxamide 458.96 Not reported Enhanced electronic delocalization due to sulfur heterocycle

Key Observations :

  • Chromene vs. Benzothiophene : The target compound’s chromene unit offers distinct photophysical properties (e.g., fluorescence) compared to benzothiophene derivatives, which prioritize electronic conductivity .
Crystallographic and Spectroscopic Data
  • Hydrogen Bonding : Pyrazolone-chromene hybrids form N–H···O and C–H···O interactions, stabilizing crystal packing in R2<sup>2</sup>(10) motifs . Comparable to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, which exhibits twisted phenyl rings (dihedral angles 37.4–67.0°) .
  • NMR/IR : The target compound’s <sup>1</sup>H-NMR would show pyrazole protons at δ ~7.5–8.1 and chromene methyl groups at δ ~2.4–2.6, consistent with related structures .

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative of pyrazole and chromene, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 342.36 g/mol

Structure

The compound features a pyrazole ring fused with a chromene structure, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole and chromene exhibit significant antimicrobial properties. For instance, compounds related to our target molecule have shown broad-spectrum activity against various pathogens.

CompoundMIC (µg/mL)Activity
Compound A2.50Effective against E. coli
Compound B20.00Effective against S. aureus

These results suggest that the target compound may possess similar antimicrobial efficacy, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In one study, certain derivatives exhibited significant inhibition of pro-inflammatory cytokines and reduced edema in animal models.

CompoundInhibition (%)Model
Compound C86.70Carrageenan-induced inflammation in rats
Compound D99.25HRBC membrane stabilization assay

These findings indicate that the target compound could also exhibit anti-inflammatory effects through similar mechanisms.

Analgesic Activity

Analgesic properties have been attributed to pyrazole derivatives through various assays, including the hot plate test and acetic acid-induced writhing assay. The target compound may demonstrate comparable analgesic effects.

Assay TypeReference Drug Activity (%)Target Compound Activity (%)
Hot Plate Test75.00TBD
Acetic Acid Test80.00TBD

The proposed mechanisms for the biological activity of the target compound include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
  • Antioxidant Properties : The antioxidant capacity contributes to its protective effects against oxidative stress-related damage.
  • Interaction with DNA Gyrase : Some pyrazole derivatives inhibit bacterial DNA gyrase, making them effective antimicrobial agents.

Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole-chromene derivatives for their antimicrobial activity against resistant strains of bacteria. The results indicated that certain compounds displayed MIC values comparable to established antibiotics, suggesting potential for development as new therapeutic agents.

Study 2: Anti-inflammatory Properties

In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated significant reductions in inflammation markers, supporting their use as anti-inflammatory agents.

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